N-{2-[(3-chlorobenzyl)thio]ethyl}-2-[(4-chlorophenyl)thio]propanamide
Overview
Description
N-{2-[(3-chlorobenzyl)thio]ethyl}-2-[(4-chlorophenyl)thio]propanamide is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. This compound is also known as CB-13 and belongs to the class of synthetic cannabinoids.
Mechanism of Action
N-{2-[(3-chlorobenzyl)thio]ethyl}-2-[(4-chlorophenyl)thio]propanamide acts as a potent agonist of the CB1 and CB2 receptors, which are part of the endocannabinoid system. This system plays a crucial role in the regulation of various physiological processes such as pain perception, appetite, mood, and immune function. CB-13 binds to these receptors and activates them, leading to the modulation of various downstream signaling pathways.
Biochemical and Physiological Effects:
The activation of CB1 and CB2 receptors by N-{2-[(3-chlorobenzyl)thio]ethyl}-2-[(4-chlorophenyl)thio]propanamide leads to various biochemical and physiological effects. These include the modulation of pain perception, appetite, mood, and immune function. CB-13 has also been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects.
Advantages and Limitations for Lab Experiments
The use of N-{2-[(3-chlorobenzyl)thio]ethyl}-2-[(4-chlorophenyl)thio]propanamide in lab experiments has several advantages. It is a potent and selective agonist of the CB1 and CB2 receptors, making it an ideal tool for studying the endocannabinoid system. Furthermore, its chemical structure can be modified to obtain derivatives with different pharmacological properties. However, there are also some limitations to its use. CB-13 is a synthetic compound, and its effects may not accurately reflect those of endogenous cannabinoids. Additionally, the long-term effects of CB-13 on human health are not yet fully understood.
Future Directions
N-{2-[(3-chlorobenzyl)thio]ethyl}-2-[(4-chlorophenyl)thio]propanamide has great potential for further research and development. One of the future directions could be the development of novel therapeutic agents based on its chemical structure. Furthermore, the study of its effects on different physiological and pathological processes could lead to a better understanding of the endocannabinoid system and its role in human health. Additionally, the development of more selective and potent CB1 and CB2 receptor agonists could lead to the development of more effective therapeutic agents for various diseases.
Scientific Research Applications
N-{2-[(3-chlorobenzyl)thio]ethyl}-2-[(4-chlorophenyl)thio]propanamide has been used in various scientific research applications. One of the most significant applications is in the field of neuroscience, where it has been used to study the endocannabinoid system and its role in various physiological and pathological processes. CB-13 has also been used in the study of pain perception, anxiety, and addiction. Furthermore, it has been used in the development of novel therapeutic agents for various diseases such as cancer, inflammation, and neurological disorders.
properties
IUPAC Name |
N-[2-[(3-chlorophenyl)methylsulfanyl]ethyl]-2-(4-chlorophenyl)sulfanylpropanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19Cl2NOS2/c1-13(24-17-7-5-15(19)6-8-17)18(22)21-9-10-23-12-14-3-2-4-16(20)11-14/h2-8,11,13H,9-10,12H2,1H3,(H,21,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYMSXJLKTDBINR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCSCC1=CC(=CC=C1)Cl)SC2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19Cl2NOS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-[(3-chlorobenzyl)sulfanyl]ethyl}-2-[(4-chlorophenyl)sulfanyl]propanamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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